1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide
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Overview
Description
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethylphenoxy and ethoxyphenyl groups attached to a semicarbazide backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-Ethylphenoxyacetyl Chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Synthesis of Semicarbazide Derivative: The acyl chloride is reacted with 4-ethoxyphenylsemicarbazide in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and phenyl groups.
Reduction: Reduced forms of the acyl and semicarbazide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Methylphenoxy)acetyl)-4-(4-methoxyphenyl)semicarbazide
- 1-(2-(4-Propylphenoxy)acetyl)-4-(4-propoxyphenyl)semicarbazide
Uniqueness
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide is unique due to its specific ethyl and ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(23)21-22-19(24)20-15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNMXFARMGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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